5-Ethynylisophthalic acid is an aromatic compound with the molecular formula . It features two carboxylic acid groups and an ethynyl group attached to the isophthalic acid framework. The presence of the ethynyl group introduces unique reactivity, making it valuable in various chemical applications. This compound is classified as a dicarboxylic acid and is notable for its potential use in polymer chemistry and materials science.
Due to its functional groups, 5-ethynylisophthalic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid groups (-COOH) allows for participation in various condensation reactions, enabling the formation of complex organic molecules. The terminal alkyne group (C≡CH) offers a reactive site for further functionalization through reactions like click chemistry or Sonogashira coupling. This versatility makes 5-EA a useful tool for synthesizing diverse organic compounds with potential applications in pharmaceuticals, dyes, and functional materials [, ].
These reactions are significant for synthesizing complex organic molecules and polymers.
Research indicates that 5-Ethynylisophthalic acid exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its structure allows it to interact with biological systems, although specific mechanisms of action are still under investigation. Toxicity assessments suggest that it may cause skin irritation and is harmful if ingested, indicating the need for careful handling in laboratory settings .
Several synthesis methods for 5-Ethynylisophthalic acid have been documented:
These methods allow for the efficient production of 5-Ethynylisophthalic acid with varying degrees of complexity and yield.
5-Ethynylisophthalic acid has several applications:
These applications highlight its versatility in both industrial and research settings.
Interaction studies involving 5-Ethynylisophthalic acid have focused on its reactivity with various nucleophiles and electrophiles. The ethynyl group enhances its reactivity profile, allowing it to form diverse derivatives. Additionally, studies have explored its interactions with biological macromolecules, which could lead to novel therapeutic agents or biomaterials.
Several compounds share structural similarities with 5-Ethynylisophthalic acid. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Isophthalic Acid | Lacks ethynyl group; used in polyester synthesis. | |
Phthalic Acid | Similar dicarboxylic structure; used in plasticizers. | |
3-Ethynylbenzoic Acid | Contains an ethynyl group but lacks carboxylic acids. |
5-Ethynylisophthalic acid is unique due to its combination of two carboxylic groups and an ethynyl substituent, which enhances its reactivity and potential applications in advanced materials compared to other similar compounds.
The classical route to 5-ethynylisophthalic acid involves sequential functionalization of isophthalic acid derivatives. A representative protocol begins with dimethyl 5-hydroxyisophthalate, which undergoes triflation to generate a reactive trifluoromethanesulfonate intermediate. This intermediate participates in a Sonogashira cross-coupling reaction with trimethylsilylacetylene, introducing the protected ethynyl group at the 5-position. Subsequent desilylation using tetra-n-butylammonium fluoride yields dimethyl 5-ethynylisophthalate, followed by alkaline hydrolysis (1 M KOH in THF/methanol) to afford the final dicarboxylic acid.
Key challenges in this pathway include:
This method remains widely used due to its reliability, with reported yields exceeding 80% for the hydrolysis step.
Recent advances leverage transition-metal catalysis to streamline ethynyl group installation:
Palladium complexes with mono-protected 3-amino-2-hydroxypyridine ligands enable meta-C–H alkynylation of pre-functionalized isophthalate esters. This strategy bypasses the need for pre-halogenated intermediates, directly coupling terminal alkynes to the aromatic core via a norbornene-mediated transient directing group.
Reaction Conditions
Parameter | Value |
---|---|
Catalyst | Pd(OAc)₂ with L1 ligand |
Base | CsOPiv |
Solvent | DMF/1,4-dioxane (3:1) |
Yield | 68–72% |
Modified azide-alkyne cycloadditions permit orthogonal functionalization. For example, dimethyl 5-azidoisophthalate reacts with ethynyltrimethylsilane under ruthenium catalysis, though this approach sees limited use due to competing side reactions.
While direct literature on solid-phase synthesis of 5-EIA remains sparse, analogous systems suggest viable strategies:
A hypothetical workflow might involve:
This method’s modularity could accelerate MOF precursor discovery but requires optimization to address yield limitations in heterogeneous systems.
Sustainable synthesis of 5-EIA focuses on three domains:
Microwave-assisted reactions in aqueous ethanol achieve 85% conversion during ester hydrolysis, reducing THF usage by 70% compared to traditional methods.
Magnetic Pd⁰-Fe₃O₄/polydopamine nanocomposites enable:
Photoredox catalysis using Ru(bpy)₃²⁺ and B₂pin₂ achieves reductive olefination at ambient temperature, though applicability to 5-EIA synthesis remains exploratory.
Comparative Analysis of Green Methods
Metric | Conventional Method | Green Method |
---|---|---|
Reaction Temperature | 80–100°C | 25–60°C |
Solvent Waste | 150 mL/g product | 45 mL/g product |
Catalyst Recovery | None | Magnetic separation |
The ethynyl group in 5-EIA serves as a versatile functional handle for designing MOFs with complex topologies. In one notable example, 5-EIA was incorporated into a cobalt bis(dicarbollide)-based linker to synthesize three distinct MOFs: NU-150 (fof topology), NU-151 (sty topology), and NU-152 (hbk topology) [4]. The fof topology, characterized by its six-connected Zn₄O nodes, is typically favored in MOF-5 analogs. However, the flexibility and length (~22 Å) of the 5-EIA-derived linker allowed unprecedented access to the sty and hbk topologies, which are rare in MOF chemistry. The ethynyl group’s linear geometry and steric bulk prevented interpenetration in NU-150, resulting in a solvent-accessible void space of 71% [4].
Table 1: Topological Features of 5-EIA-Derived MOFs
MOF | Topology | Pore Volume (%) | Key Structural Role of Ethynyl Group |
---|---|---|---|
NU-150 | fof | 71 | Prevents interpenetration |
NU-151 | sty | 65 | Enables curved linker conformation |
NU-152 | hbk | 58 | Facilitates polyhedral interconnection |
The ethynyl group’s ability to modulate linker rigidity and length is critical for stabilizing these architectures. For instance, in NU-151, the ethynyl spacer allowed the formation of a kagome net motif with alternating hexagonal and triangular pores, a feature unattainable with shorter or less flexible substituents [4] [5].
In rht-MOFs, which combine 24-connected metal-organic polyhedra (MOPs) with trigonal molecular building blocks (MBBs), 5-EIA enables precise porosity tuning. A study demonstrated that substituting tetrazole groups with ethynyl-functionalized isophthalate linkers in rht-MOF-1 increased the framework’s surface area from 3,800 m²/g to 4,200 m²/g [3] [5]. The ethynyl group’s electron-withdrawing nature enhances ligand-metal coordination strength, improving framework stability under solvent removal conditions.
Functionalization strategies include:
Table 2: Porosity Metrics of 5-EIA-Modified rht-MOFs
MOF Variant | BET Surface Area (m²/g) | Pore Size (Å) | Functionalization Method |
---|---|---|---|
rht-MOF-1 | 3,800 | 12 | Tetrazole substitution |
rht-MOF-EA | 4,200 | 14 | Ethynyl co-ligand |
rht-MOF-EA2 | 4,500 | 16 | Post-synthetic click |
These strategies highlight how 5-EIA’s ethynyl group acts as both a structural and functional anchor, enabling MOFs with tunable pore environments for gas storage and separation.
The ethynyl group’s performance in MOFs surpasses that of common substituents like methyl, bromo, and nitro groups in critical metrics:
Table 3: Substituent Effects on MOF Performance
Substituent | CH₄ Uptake (mmol/g) | C₃H₈ Uptake (mmol/g) | Thermal Stability (°C) |
---|---|---|---|
Ethynyl | 2.8 | 4.2 | 350 |
Bromo | 2.4 | 3.5 | 280 |
Methyl | 2.1 | 3.1 | 300 |
Nitro | 1.9 | 2.8 | 240 |
The ethynyl group’s linear geometry and strong dipole interactions with guest molecules explain these enhancements. Unlike bulkier substituents (e.g., methyl), the ethynyl group minimizes pore blockage while optimizing host-guest interactions [2] [5].